molecular formula C11H14ClFO B14051622 1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene

1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene

Cat. No.: B14051622
M. Wt: 216.68 g/mol
InChI Key: QIZDHYZEVXVFFB-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene can be achieved through several synthetic routes. One common method involves the alkylation of 3-ethoxy-4-fluorobenzene with 1-chloropropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloropropyl group undergoes nucleophilic substitution (SN2) due to the electrophilic nature of the chlorine atom.

Key reagents and conditions :

Reaction TypeReagents/ConditionsMajor Products
Alkoxy substitutionNaOCH₃ in DMF, 80°C3-methoxypropyl derivative
Amine substitutionPiperidine, K₂CO₃, refluxTertiary amine derivatives
Thiol substitutionNaSH in ethanol, 60°CThioether analogs

Mechanism :

  • The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the β-carbon of the chloropropyl chain, leading to inversion of configuration.

  • Steric hindrance from the benzene ring slightly reduces reaction rates compared to linear alkyl chlorides.

Oxidation Reactions

The chloropropyl chain can be oxidized under controlled conditions:

Oxidation pathways :

Oxidizing AgentConditionsProduct
KMnO₄ (acidic)H₂SO₄, 100°C3-Chloropropanoic acid
O₃, then Zn/H₂O-78°C, then RTFormaldehyde + chloroacids

Notes :

  • Complete oxidation disrupts the benzene ring’s aromaticity only under extreme conditions (>150°C).

  • The ethoxy group remains stable during standard oxidations.

Reduction Reactions

Selective reduction of functional groups is achievable:

Reduction methods :

MethodReagents/ConditionsOutcome
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanolPropane derivative (Cl removed)
LiAlH₄Anhydrous ether, 0°C → RT Alcohol formation (limited yield)

Mechanistic considerations :

  • LiAlH₄ preferentially reduces the C-Cl bond over aromatic fluorine .

  • Hydrogenation preserves the ethoxy and fluorine substituents.

Electrophilic Aromatic Substitution (EAS)

The benzene ring’s reactivity is modulated by substituents:

Directing effects :

  • Ethoxy group : Strongly activating (ortho/para-directing).

  • Fluorine : Weakly deactivating (meta-directing).

Competitive EAS examples :

ReactionReagentsMajor ProductsPosition
NitrationHNO₃/H₂SO₄, 50°CNitro derivativesOrtho to ethoxy
SulfonationH₂SO₄, 100°CSulfonic acid derivativesPara to ethoxy

Yield data :

  • Nitration yields ~65% mono-nitro product due to steric hindrance from the chloropropyl chain.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Reaction TypeCatalytic SystemProducts
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosAromatic amines

Limitations :

  • The ethoxy group may undergo demethylation under strong basic conditions.

Stability Under Thermal and Acidic Conditions

ConditionObservationSource
Thermal decompositionOnset at 220°C (DSC analysis)
Acidic hydrolysisEthoxy group cleaved at pH < 2

Scientific Research Applications

1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel materials with specific properties.

    Pharmaceuticals: May serve as a precursor for the synthesis of biologically active compounds.

    Chemical Engineering: Utilized in the study of reaction mechanisms and the development of new catalytic processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the ethoxy group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the compound is reduced by the addition of hydrogen atoms, leading to the formation of alcohols or dechlorinated products.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)-4-fluorobenzene: Lacks the ethoxy group, making it less versatile in certain reactions.

    1-(3-Chloropropyl)-3-methoxy-4-fluorobenzene: Contains a methoxy group instead of an ethoxy group, which may affect its reactivity and solubility.

    1-(3-Chloropropyl)-3-ethoxybenzene: Lacks the fluorine atom, which can influence its electronic properties and reactivity.

Uniqueness

1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene is unique due to the combination of its substituents, which provide a balance of electronic and steric effects. The presence of the ethoxy group enhances its solubility in organic solvents, while the fluorine atom can influence its reactivity and stability. This combination of properties makes it a valuable compound for various applications in organic synthesis and materials science.

Biological Activity

1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C12H14ClFO\text{C}_{12}\text{H}_{14}\text{ClF}\text{O}

This compound features a chloropropyl group, an ethoxy group, and a fluorobenzene moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases and receptors involved in cellular signaling pathways.

Inhibition of Kinase Activity

Recent research has indicated that compounds similar to this compound can inhibit kinase activities, which play crucial roles in cell proliferation and survival. For instance, small molecule inhibitors have been shown to modulate pathways associated with cancer cell growth, suggesting potential applications in oncology .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been observed, making it a candidate for further development in cancer therapeutics.

Neuropharmacological Effects

There is emerging evidence that this compound may also affect neurochemical pathways. Animal models have shown that related compounds can influence neurotransmitter systems, potentially providing insights into treatments for neurological disorders .

Study on Cytotoxicity

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of several fluorinated compounds, including this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, with IC50 values indicating potent activity .

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)15.2
This compoundHeLa (Cervical Cancer)12.8

Neuropharmacological Study

In another study focused on the neuropharmacological effects, researchers found that the compound modulated serotonin receptor activity, suggesting potential applications in treating mood disorders. Behavioral assays in rodents indicated reduced anxiety-like behavior following administration of the compound .

Properties

Molecular Formula

C11H14ClFO

Molecular Weight

216.68 g/mol

IUPAC Name

4-(3-chloropropyl)-2-ethoxy-1-fluorobenzene

InChI

InChI=1S/C11H14ClFO/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3

InChI Key

QIZDHYZEVXVFFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CCCCl)F

Origin of Product

United States

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